

Application Note & Synthesis Protocol: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Cat. No.:	B016450

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the synthesis of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, a critical intermediate in the pharmaceutical industry. This pyrimidine derivative is a key precursor for the synthesis of various biologically active molecules, including the diuretic Triamterene and the purine derivative Guanine, which is a fundamental building block for antiviral drugs like Ganciclovir[1]. The protocol detailed herein is based on the nitrosation of 2,4-diamino-6-hydroxypyrimidine, a robust and high-yielding method suitable for laboratory-scale synthesis. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical process parameters, safety considerations, and characterization techniques.

Introduction and Significance

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) is a heterocyclic compound characterized by a pyrimidine core functionalized with two amino groups, a hydroxyl group, and a nitroso group at the C5 position[2]. Its molecular formula is $C_4H_5N_5O_2$, with a molecular weight of 155.11 g/mol [2]. The compound typically appears as a pale red to light red solid with a very high melting point, exceeding 360°C[2].

The strategic importance of DAHNP lies in its role as a versatile synthetic intermediate. The nitroso group can be readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP)[3][4]. This tri-substituted pyrimidine is a direct precursor to purine

ring systems. For instance, subsequent cyclization of TAHP with formic acid or its derivatives yields guanine, a crucial component of nucleic acids and a starting material for antiviral nucleoside analogues[1][5]. This synthetic strategy, building the imidazole ring onto a pre-formed pyrimidine ring, is a common and efficient approach for purine synthesis[1].

Underlying Chemical Principles: Electrophilic Nitrosation

The synthesis of DAHNP is achieved through the electrophilic aromatic substitution of 2,4-diamino-6-hydroxypyrimidine. The pyrimidine ring, particularly at the C5 position, is highly activated towards electrophilic attack due to the strong electron-donating effects of the two amino groups (-NH₂) and the hydroxyl group (-OH).

The reaction is typically performed in an acidic aqueous medium. An acid, such as glacial acetic acid or formic acid, reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the active electrophile that attacks the electron-rich C5 position of the pyrimidine ring, leading to the formation of the C-N bond and yielding the desired 5-nitroso product. The reaction progress is often indicated by a distinct color change to red as the product precipitates from the solution[1].

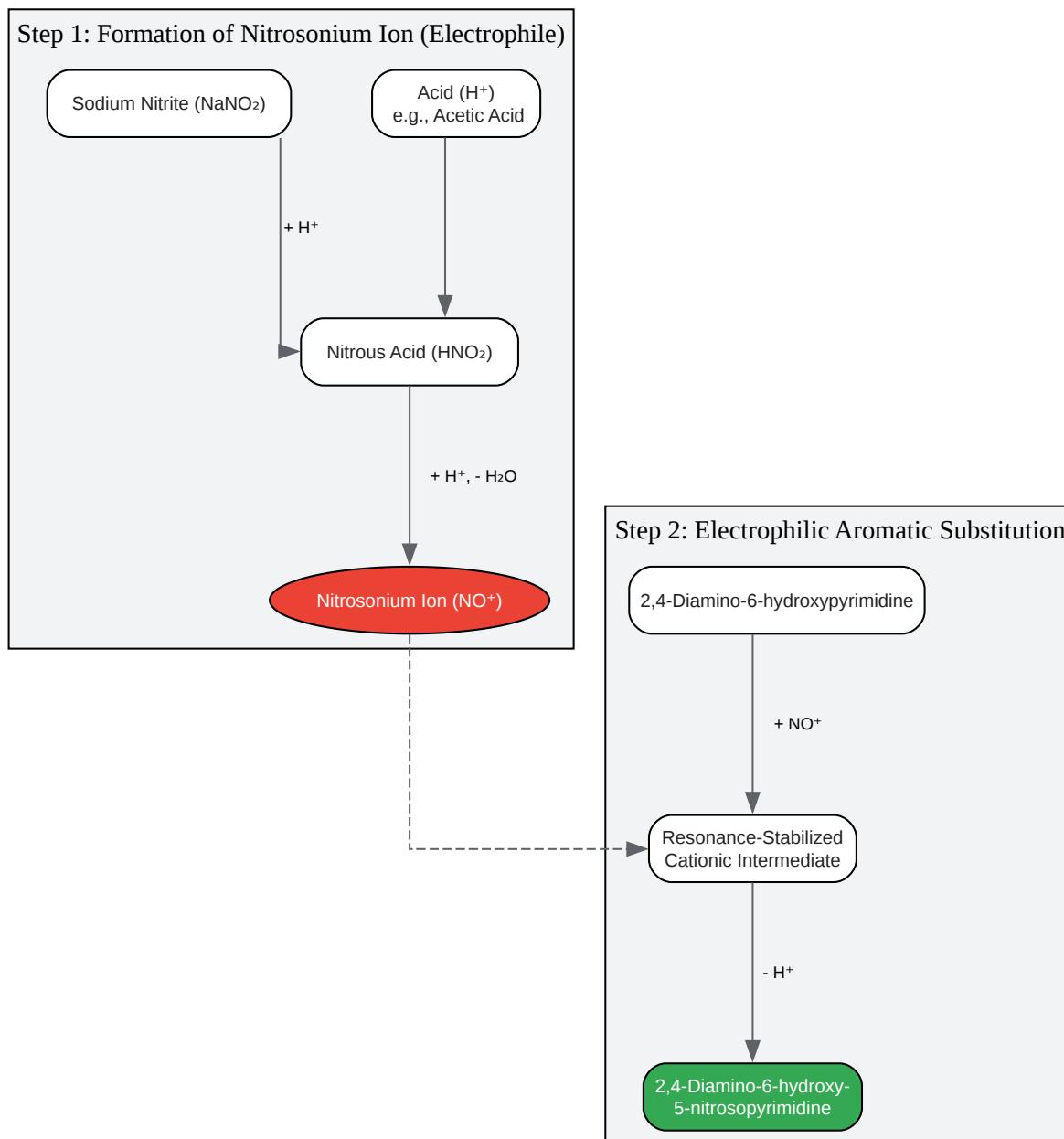

[Click to download full resolution via product page](#)

Diagram 1: Reaction mechanism for the nitrosation of 2,4-diamino-6-hydroxypyrimidine.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure with a reported yield of approximately 80%[1]. Alternative methods utilize dilute formic acid instead of acetic acid, which can facilitate easier recovery of solvents and reagents in larger-scale operations[6][7].

Materials and Reagents

Reagent/Material	Grade	Supplier Example	Notes
2,4-Diamino-6-hydroxypyrimidine	≥98% Purity	Sigma-Aldrich	The starting material.
Sodium Nitrite (NaNO ₂)	ACS Reagent, ≥97%	Fisher Scientific	The nitrosating agent.
Glacial Acetic Acid (CH ₃ COOH)	ACS Reagent, ≥99.7%	VWR	Provides the acidic medium.
Distilled or Deionized Water (H ₂ O)	Laboratory Grade	-	Used as the primary solvent.
Ethanol (C ₂ H ₅ OH)	95% or Absolute	-	For washing the final product.
3 L Beaker or Reaction Flask	-	-	
Magnetic Stirrer and Stir Bar	-	-	For continuous agitation.
Filtration Apparatus (Büchner funnel)	-	-	For isolating the product.
pH Meter or pH paper	-	-	For monitoring acidity if needed.

Synthesis Workflow

Diagram 2: Step-by-step workflow for the synthesis of DAHNP.

Step-by-Step Procedure

- Preparation: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of distilled water. Begin stirring with a magnetic stirrer to create a suspension[1].
- Reagent Addition: In a separate smaller beaker, prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this sodium nitrite solution to the pyrimidine suspension[1].
- Acidification: While continuing to stir vigorously, introduce 40 mL of glacial acetic acid drop-wise into the reaction mixture. A distinct color change to red should be observed as the acid is added, indicating the formation of the nitroso product[1].
- Reaction: Allow the reaction mixture to stir at ambient room temperature for a period of 16 hours to ensure the reaction goes to completion[1].
- Isolation: After 16 hours, the red precipitate is collected by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected filter cake thoroughly with distilled water to remove any unreacted salts or acid. Follow this with a wash using ethanol to help displace the water and facilitate drying[1].
- Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The expected yield is approximately 59 g (80%)[1].

Quantitative Data Summary

Compound	Molecular Wt. (g/mol)	Amount Used	Moles (mol)	Molar Ratio
2,4-Diamino-6- hydroxypyrimidin e	126.11	60.0 g	0.476	1.0
Sodium Nitrite (NaNO ₂)	69.00	34.0 g	0.493	1.04
Glacial Acetic Acid (CH ₃ COOH)	60.05	40.0 mL	~0.700	1.47
Product (DAHNP) - Theoretical	155.11	73.8 g	0.476	1.0
Product (DAHNP) - Expected	155.11	~59 g	~0.380	~0.80

Safety, Handling, and Waste Disposal

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
- Handling: The reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of dust from the solid reagents and product.
- Waste Disposal: The filtrate from the reaction is acidic and contains residual nitrites. It should be neutralized with a suitable base (e.g., sodium carbonate) before disposal according to local institutional guidelines. Ensure that the neutralization process is performed cautiously to control any potential gas evolution.

Characterization

- Appearance: Pale red to light red solid[2].

- Melting Point: Decomposes above 360°C[2].
- Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy. Key peaks reported include absorptions around 3200 cm^{-1} (N-H stretching), 1700 cm^{-1} (C=O stretching, tautomeric form), and 1625 cm^{-1} (N-H bending)[1].
- Purity: Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsijournals.com [tsijournals.com]
- 2. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 5. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 7. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note & Synthesis Protocol: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016450#synthesis-protocol-for-2-4-diamino-6-hydroxy-5-nitrosopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com